molecular formula C22H24N2O4S B2707877 8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide CAS No. 1211384-84-7

8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide

Cat. No. B2707877
CAS RN: 1211384-84-7
M. Wt: 412.5
InChI Key: VLFOZPFAAOCILO-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
BenchChem offers high-quality 8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

Compounds similar to "8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide" are used in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have shown anti-inflammatory and analgesic activities. These compounds are synthesized through reactions involving key intermediates such as benzofuran-oxy-N-(2-thioxopyrimidine) acetamide and are further modified to produce a variety of heterocyclic compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Evaluation

Innovative coumarin derivatives containing the thiazolidin-4-one ring, synthesized from key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate, have been evaluated for their antibacterial activities. These compounds were tested against various bacteria and showed promising results, indicating their potential in developing new antibacterial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Anticancer Activity

Aromatic carbamates derivatives with a chromen-2-one fragment have been synthesized and evaluated for their anticancer activity. These compounds, through various synthetic pathways, resulted in derivatives that were screened against human cancer cell lines, showcasing the potential of such compounds in anticancer drug development (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).

Molecular Docking Studies

Synthetic efforts have also led to the creation of novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives with potent antimicrobial, antifungal, and antimalarial activities. These compounds underwent structural confirmations through various spectral analyses and were further evaluated through molecular docking studies to understand their interactions with biological targets (Shah, Patel, Rajani, & Karia, 2016).

properties

IUPAC Name

8-methoxy-2-oxo-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-27-19-6-2-4-16-12-18(22(26)28-20(16)19)21(25)23-13-15-7-9-24(10-8-15)14-17-5-3-11-29-17/h2-6,11-12,15H,7-10,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFOZPFAAOCILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-oxo-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide

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